molecular formula C19H21N3O6S B2917016 Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 220110-87-2

Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate

Cat. No.: B2917016
CAS No.: 220110-87-2
M. Wt: 419.45
InChI Key: PGIWMELRJGWFPO-UHFFFAOYSA-N
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Description

Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of piperazine with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. Subsequent nitration and esterification steps yield the final product. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve large-scale synthesis. Process optimization and safety measures are critical to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: Potential use in drug development and as a therapeutic agent.

  • Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-methylphenylsulfoxide

  • 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzamide

This compound's versatility and potential make it a valuable subject of study and application in various scientific fields. Its synthesis, reactions, and applications highlight the importance of understanding and utilizing such complex molecules in advancing scientific knowledge and technological development.

Biological Activity

Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate is a synthetic organic compound notable for its complex structure, which includes a piperazine ring, a sulfonyl group, and a nitro group. This unique combination may confer various biological activities that warrant exploration. The compound's molecular formula is C19H22N4O5S, with a molar mass of 419.45 g/mol .

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Structure C19H22N4O5S\text{Molecular Structure }\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

Key Features:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Sulfonyl Group : Often associated with enhancing solubility and biological activity.
  • Nitro Group : Implicated in various biological interactions, including potential anti-cancer properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent. Here are some key findings:

Comparative Analysis of Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-{[2-(2,6-dichlorophenoxy)acetyl]amino}-3-nitrobenzenecarboxylateC17H16Cl2N2O5Contains a dichlorophenoxy group; potential anti-inflammatory properties
Methyl 2-{[2-(methylsulfonyl)phenyl]amino}-5-nitropyridine-3-carboxylateC14H15N3O5SFeatures a pyridine ring; known for antitumor activity
Methyl 4-{[2-(trifluoromethyl)phenoxy]acetyl}amino}-3-nitrobenzoateC17H15F3N2O5Contains trifluoromethyl; exhibits herbicidal properties

These comparisons illustrate the diverse biological activities that can arise from variations in chemical structure.

Case Studies and Research Findings

Several case studies have explored the biological effects of piperazine derivatives, providing insights into the mechanisms through which these compounds exert their effects.

  • Study on Antitumor Effects : One study demonstrated that piperazine derivatives with nitro groups showed significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .
  • Antimicrobial Activity Assessment : Another research effort evaluated various piperazine compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited notable inhibitory effects on bacterial growth, indicating potential as antimicrobial agents .

Properties

IUPAC Name

methyl 4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-14-3-6-16(7-4-14)29(26,27)21-11-9-20(10-12-21)17-8-5-15(19(23)28-2)13-18(17)22(24)25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIWMELRJGWFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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